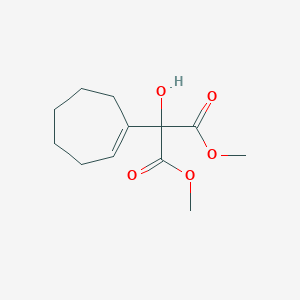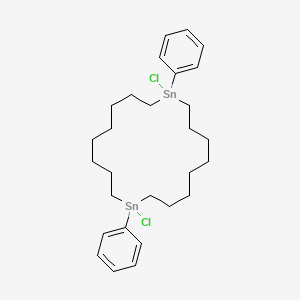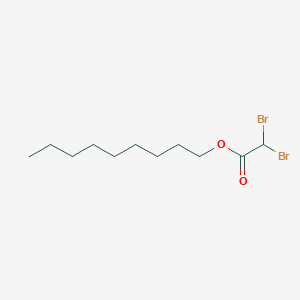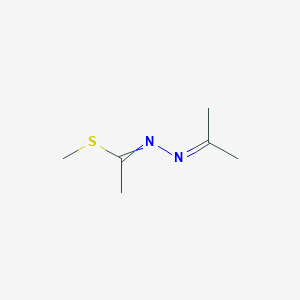![molecular formula C6H10N2 B14371526 1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene CAS No. 90742-83-9](/img/structure/B14371526.png)
1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-2,3-diazabicyclo[211]hex-2-ene is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms and a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thermal deazetization of 2,3-diazabicyclo[2.2.1]hept-2-ene . This reaction can be carried out using Monte Carlo classical variational transition-state theory, which helps in understanding the reaction kinetics and mechanisms .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar principles as those used in laboratory synthesis. The key is to maintain precise control over reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly involving the nitrogen atoms, are common.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: It can be used in the production of various chemical products and materials.
作用機序
The mechanism of action of 1,4-dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific interactions with enzymes and other biological molecules, influencing various biochemical processes .
類似化合物との比較
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: This compound shares a similar bicyclic structure but differs in the arrangement of atoms and functional groups.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another related compound, DABCO, is known for its use as a nucleophilic catalyst in organic synthesis.
Uniqueness
1,4-Dimethyl-2,3-diazabicyclo[211]hex-2-ene is unique due to its specific structural features, which confer distinct chemical properties and reactivity
特性
CAS番号 |
90742-83-9 |
|---|---|
分子式 |
C6H10N2 |
分子量 |
110.16 g/mol |
IUPAC名 |
1,4-dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene |
InChI |
InChI=1S/C6H10N2/c1-5-3-6(2,4-5)8-7-5/h3-4H2,1-2H3 |
InChIキー |
VSHOBCSQDYNCRI-UHFFFAOYSA-N |
正規SMILES |
CC12CC(C1)(N=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14371445.png)

![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)


![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)


![5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene](/img/structure/B14371491.png)




![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
